4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione
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Overview
Description
4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione is a chemical compound belonging to the oxazolidinone class. This compound is characterized by the presence of a dichlorobenzyl group attached to an oxazolidine-2,5-dione core. Oxazolidinones are known for their diverse applications, particularly in the field of medicinal chemistry due to their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of 2,3-dichlorobenzylamine with glyoxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional functional groups.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted oxazolidinones with modified properties.
Scientific Research Applications
4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis. This unique mechanism makes it effective against multidrug-resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant strains.
Cycloserine: An antibiotic with a different core structure but similar antimicrobial properties.
Uniqueness
4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione is unique due to its specific dichlorobenzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, stability, and spectrum of activity, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H7Cl2NO3 |
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Molecular Weight |
260.07 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-1-2-5(8(6)12)4-7-9(14)16-10(15)13-7/h1-3,7H,4H2,(H,13,15) |
InChI Key |
UELXXCHQGMLPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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